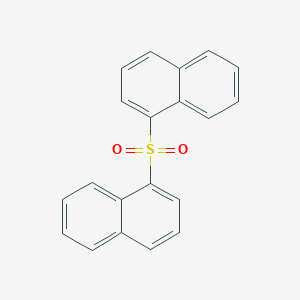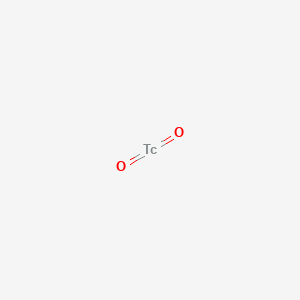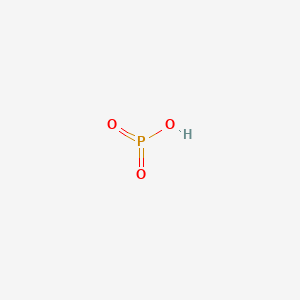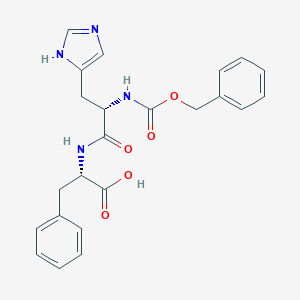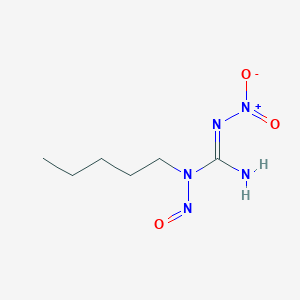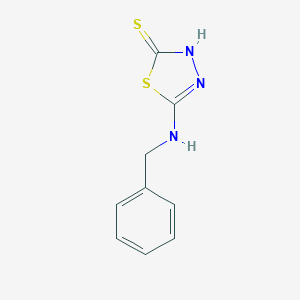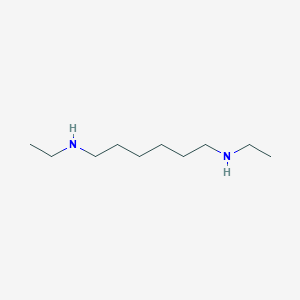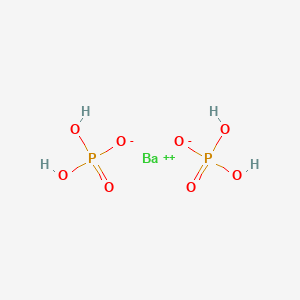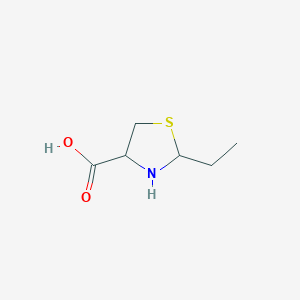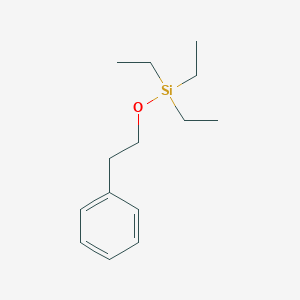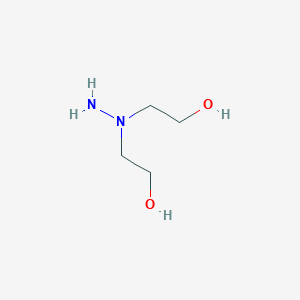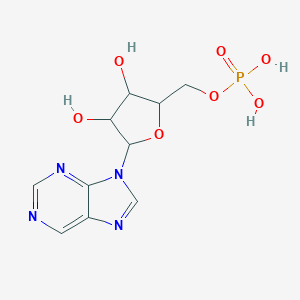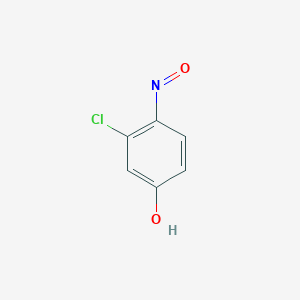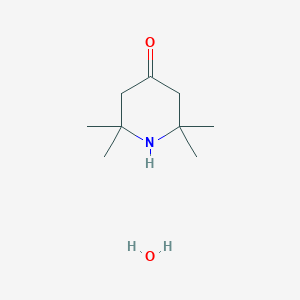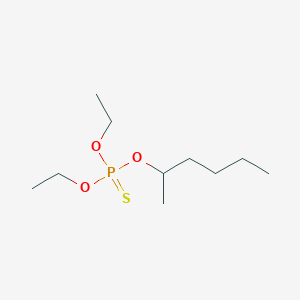
O,O-Diethyl S-hexyl phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Diethyl S-hexyl phosphorothioate, commonly known as DTP, is a synthetic organophosphate compound that belongs to the class of pesticides. It is used as an insecticide and acaricide in agriculture and public health. DTP is a potent cholinesterase inhibitor and acts by disrupting the nervous system of pests.
Mécanisme D'action
DTP acts by inhibiting the activity of the enzyme cholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter in the nervous system. By inhibiting cholinesterase, DTP causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately paralysis and death of the pest.
Effets Biochimiques Et Physiologiques
DTP has been shown to have toxic effects on non-target organisms such as birds, fish, and mammals. It can cause cholinesterase inhibition, oxidative stress, and disruption of the endocrine system. DTP has also been linked to developmental and reproductive toxicity in some species.
Avantages Et Limitations Des Expériences En Laboratoire
DTP is a widely used insecticide and acaricide in laboratory experiments due to its potency and effectiveness. However, its toxic effects on non-target organisms and potential for environmental contamination must be carefully considered. Alternative methods such as biological control and integrated pest management should also be explored.
Orientations Futures
Future research should focus on developing safer and more environmentally friendly alternatives to DTP. The use of biological control agents such as predators and parasites should be further explored. The development of new pesticides with different modes of action and lower toxicity to non-target organisms should also be a priority. Additionally, the impact of DTP on ecosystems and human health should be further studied to better understand its potential risks and benefits.
Méthodes De Synthèse
DTP can be synthesized by the reaction of diethyl phosphorochloridothioate with hexanol in the presence of a base such as sodium hydroxide. The reaction yields DTP and sodium chloride as a byproduct. The purity of DTP can be increased by distillation and recrystallization.
Applications De Recherche Scientifique
DTP has been extensively studied for its insecticidal and acaricidal properties. It is used in agriculture to control pests such as mites, aphids, and whiteflies. DTP is also used in public health to control vectors of diseases such as mosquitoes and ticks. It has been shown to be effective against a wide range of pests and has a long residual effect.
Propriétés
Numéro CAS |
14683-75-1 |
|---|---|
Nom du produit |
O,O-Diethyl S-hexyl phosphorothioate |
Formule moléculaire |
C10H23O3PS |
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
diethoxy-hexan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O3PS/c1-5-8-9-10(4)13-14(15,11-6-2)12-7-3/h10H,5-9H2,1-4H3 |
Clé InChI |
FUHNJWGKVQRFEE-UHFFFAOYSA-N |
SMILES |
CCCCC(C)OP(=S)(OCC)OCC |
SMILES canonique |
CCCCC(C)OP(=S)(OCC)OCC |
Synonymes |
diethoxy-hexan-2-yloxy-sulfanylidene-phosphorane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



